5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities and applications. The molecular formula for 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole is CHNO, with a molecular weight of approximately 236.27 g/mol. Its melting point ranges between 33°C and 36°C .
The synthesis of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can be achieved through several methods:
The technical details of these methods include the use of catalysts such as potassium carbonate or magnesium oxide and the application of organic solvents like ethanol or dichloromethane under controlled temperatures. Reaction monitoring is typically performed using thin-layer chromatography (TLC) to assess product formation and purity .
The molecular structure of 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole features a phenyl group at the 3-position and a p-tolyl group at the 5-position of the oxadiazole ring. The arrangement of atoms contributes to its chemical properties and reactivity.
5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole can participate in various chemical reactions typical of oxadiazole derivatives:
The specific conditions for these reactions often involve the use of solvents like dichloromethane or acetonitrile and catalysts to facilitate the desired transformations.
The mechanism of action for compounds like 5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole often involves:
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties .
These properties are critical for handling and application in laboratory settings .
5-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazole has several scientific uses:
Oxadiazoles are five-membered heterocyclic compounds characterized by a ring structure containing one oxygen atom and two nitrogen atoms. These isomers differ in the relative positions of their heteroatoms, leading to four distinct structural classes: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these isomers, significant differences exist in their stability and chemical behavior. The 1,2,3-oxadiazole isomer exhibits inherent instability due to its tendency to undergo ring-opening reactions, forming diazoketone tautomers. In contrast, the 1,2,4-oxadiazole isomer demonstrates remarkable thermal stability, with a resonance energy of approximately 167.4 kJ/mol. This stability is further enhanced when substituted at the 2-position, making it particularly valuable for pharmaceutical applications. The 1,3,4-oxadiazole isomer has garnered substantial research interest due to its diverse biological activities, while the 1,2,5-oxadiazole finds primary application in high-energy density materials .
Table 1: Fundamental Characteristics of Oxadiazole Isomers
Isomer Type | Heteroatom Arrangement | Stability Profile | Primary Applications |
---|---|---|---|
1,2,3-Oxadiazole | O-N-N (adjacent) | Low (ring-opening to diazoketones) | Limited due to instability |
1,2,4-Oxadiazole | O-N-N (1,2,4-positions) | High (resonance energy ~167.4 kJ/mol) | Pharmaceuticals, bioisosteres |
1,2,5-Oxadiazole | O-N-N (1,2,5-positions) | Moderate | High-energy materials (HEDMs) |
1,3,4-Oxadiazole | O-N-N (1,3,4-positions) | High | Broad-spectrum pharmaceuticals |
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole." Despite this early discovery, the compound remained largely unexplored for nearly eight decades. Significant interest emerged in the 1960s when researchers observed its intriguing photochemical rearrangements into other heterocyclic systems. The 1940s marked the beginning of biological activity studies on 1,2,4-oxadiazole derivatives, culminating in the 1960s with the introduction of oxolamine—the first commercial drug containing this heterocycle—as an effective cough suppressant. Over the past four decades, research into 1,2,4-oxadiazoles has expanded dramatically, leading to numerous pharmacologically active compounds. Notable milestones include the discovery of naturally occurring 1,2,4-oxadiazoles such as phidianidines A and B (isolated in 2011 from the sea slug Phidiana militaris) and quisqualic acid (derived from Quisqualis indica seeds), which demonstrated the biological relevance of this scaffold beyond synthetic chemistry [4].
Table 2: Historical Milestones in 1,2,4-Oxadiazole Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial discovery and structural characterization |
1940s | Initiation of biological activity studies | Exploration of pharmacological potential begins |
1960 | Introduction of oxolamine | First commercial drug featuring 1,2,4-oxadiazole core |
1980s-2000s | Expansion to diverse therapeutic areas | Development of vasodilators (butalamine), anxiolytics (fasiplon), antivirals (pleconaril) |
2011 | Isolation of phidianidines A and B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
2014 | Approval of ataluren | Treatment for Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring has emerged as a privileged scaffold in drug design due to its exceptional bioisosteric properties. This heterocycle serves as a versatile mimic for ester and amide functionalities while offering superior metabolic stability. Unlike esters and amides that are susceptible to enzymatic hydrolysis—particularly by esterases and amidases—the 1,2,4-oxadiazole maintains its structural integrity under physiological conditions. This resistance to hydrolysis significantly enhances the pharmacokinetic profiles of drug candidates incorporating this moiety. The bioisosteric equivalence stems from electronic and spatial similarities: the oxadiazole's nitrogen and oxygen atoms can participate in hydrogen bonding interactions comparable to carbonyl oxygens in esters and amides, while its planar structure aligns with peptide bonds. Furthermore, the dipole moment (~3.92 D) and π-electron distribution of the 1,2,4-oxadiazole ring enable it to engage in specific interactions with biological targets, particularly through hydrogen bond acceptance at the N-1 and O positions. This unique combination of properties has led to the incorporation of 1,2,4-oxadiazoles in diverse therapeutic agents, including benzodiazepine receptor ligands, muscarinic receptor agonists, and 5-HT₃ receptor antagonists [3].
5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole (CAS: 16151-03-4) represents a structurally significant derivative within the 1,2,4-oxadiazole family. With the molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol, this compound features a 1,2,4-oxadiazole core symmetrically substituted at positions 3 and 5 with aromatic rings—specifically, phenyl and 4-methylphenyl groups. The methyl substituent on the para-position of one aryl ring introduces electron-donating properties that subtly influence electron density distribution across the heterocyclic system. This electronic modulation affects the compound's dipole moment, polarizability, and ability to participate in π-π stacking interactions with biological targets. In solid form, it appears as a stable crystalline material with a melting point range of 84-88°C. Its chemical structure can be represented by the SMILES notation: CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3, while its InChIKey (GZLTUHPTDPXMHI-UHFFFAOYSA-N) provides a unique identifier for database searches. The compound's structural characteristics—including its planar geometry and aromatic ring substitutions—make it a valuable intermediate for pharmaceutical synthesis and materials science research [6] [7].
Table 3: Key Physicochemical Properties of 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Property | Specification | Significance |
---|---|---|
Molecular Formula | C₁₅H₁₂N₂O | Defines elemental composition |
Molecular Weight | 236.27 g/mol | Impacts pharmacokinetic properties |
CAS Registry | 16151-03-4 | Unique chemical identifier |
Purity | ≥97% | Suitable for research applications |
Solid Form | Crystalline solid | Physical state at room temperature |
Melting Point | 84-88°C | Indicator of purity and crystal structure |
SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3 | Line notation describing structure |
InChIKey | GZLTUHPTDPXMHI-UHFFFAOYSA-N | Hashed key for database searching |
Table 4: Synthetic Approaches to 5-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Method | Starting Materials | Conditions | Yield | Advantages/Limitations |
---|---|---|---|---|
Amidoxime Route | 4-Methylbenzamidoxime + Benzoyl chloride | Solvent-free, melting | Low | Historical significance; by-product formation |
TBAF-Catalyzed | Amidoxime + Acyl chloride | THF, room temperature, TBAF catalyst | <5%-98% | Improved yields; variable reaction times (1-72h) |
Ester Activation | Amidoxime + Methyl 4-methylbenzoate | Toluene, reflux, K₂CO₃ | 50-95% | Moderate reaction time (~12h); easy work-up |
T3P Activation | Amidoxime + 4-Methylbenzoic acid | TEA, T3P, ~80°C | 87-97% | High yields; expensive activating agent |
Aqueous Synthesis | Amidoxime + 4-Methylbenzoic acid | Water, reflux, 12h | 35-93% | Eco-friendly; catalyst-free; moderate yield |
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2